molecular formula C25H23ClN2O3 B11566099 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide CAS No. 535936-83-5

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide

Cat. No.: B11566099
CAS No.: 535936-83-5
M. Wt: 434.9 g/mol
InChI Key: XOXRHCBKJNECNA-UHFFFAOYSA-N
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Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a phenyl group, and a chlorophenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The subsequent steps involve the introduction of the butan-2-yl group and the phenyl group through Friedel-Crafts alkylation and acylation reactions, respectively. Finally, the chlorophenoxyacetamide moiety is attached via a nucleophilic substitution reaction using 4-chlorophenoxyacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic processes in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex benzoxazole and phenyl moieties.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diethyl malonate: Used in malonic ester synthesis, similar in reactivity but structurally different.

Uniqueness

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide stands out due to its complex structure, which combines multiple functional groups, making it a versatile molecule for diverse applications. Its unique combination of a benzoxazole ring, phenyl group, and chlorophenoxyacetamide moiety provides distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

535936-83-5

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-3-16(2)18-6-13-23-22(14-18)28-25(31-23)17-4-9-20(10-5-17)27-24(29)15-30-21-11-7-19(26)8-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,29)

InChI Key

XOXRHCBKJNECNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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